(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride
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Overview
Description
The compound identified as “(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the producing entity. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A cephalosporin used in the treatment of bacterial infections.
CID 5479530: A cephalosporin with a broad spectrum of activity against bacteria.
Uniqueness
(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications compared to other similar compounds. Its uniqueness lies in its potential to interact with different molecular targets and pathways, leading to diverse effects in various scientific fields.
Properties
IUPAC Name |
(Z)-(5-acetyl-4-methyl-3H-1,3-thiazol-2-ylidene)-pyrimidin-2-ylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS.ClH/c1-6-8(7(2)15)16-10(13-6)14-9-11-4-3-5-12-9;/h3-5H,1-2H3,(H,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAZYKDCPJXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[NH+]C2=NC=CC=N2)N1)C(=O)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(S/C(=[NH+]\C2=NC=CC=N2)/N1)C(=O)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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